



Application Notes and Protocols: Cadiot-Chodkiewicz Coupling with 1-(Bromoethynyl)cyclohexene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cadiot-Chodkiewicz coupling is a powerful and versatile cross-coupling reaction in organic synthesis that facilitates the formation of a carbon-carbon bond between a terminal alkyne and a 1-haloalkyne.[1] This reaction, catalyzed by a copper(I) salt in the presence of an amine base, is highly valued for its ability to produce unsymmetrical 1,3-diynes (conjugated diynes).[1] [2] These structural motifs are of significant interest in medicinal chemistry, materials science, and natural product synthesis due to their unique electronic and biological properties.[3]

This document provides detailed application notes and protocols for the Cadiot-Chodkiewicz coupling reaction, with a specific focus on the use of **1-(bromoethynyl)cyclohexene** as a key reactant. Due to the limited commercial availability of **1-(bromoethynyl)cyclohexene**, a detailed protocol for its synthesis from the readily available precursor, **1-ethynylcyclohexene**, is also provided.

Synthesis of 1-(Bromoethynyl)cyclohexene

A common and effective method for the synthesis of 1-bromoalkynes from terminal alkynes involves the use of N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (AgNO₃).[4]



Experimental Protocol: Synthesis of 1-(Bromoethynyl)cyclohexene

Materials:

- 1-Ethynylcyclohexene
- N-Bromosuccinimide (NBS)
- Silver nitrate (AgNO₃)
- Acetone (anhydrous)
- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Argon or nitrogen gas supply
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

To a solution of 1-ethynylcyclohexene (1.0 eq) in anhydrous acetone, add N-bromosuccinimide (1.2 eq) and a catalytic amount of silver nitrate (0.1 eq).



- Stir the reaction mixture at room temperature and protect it from light by wrapping the flask in aluminum foil.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
- Extract the product with hexane (3 x volume of acetone).
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **1-(bromoethynyl)cyclohexene**.

Cadiot-Chodkiewicz Coupling of 1-(Bromoethynyl)cyclohexene

The Cadiot-Chodkiewicz coupling reaction is typically carried out using a copper(I) salt, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), as the catalyst.[2][5] An amine base, such as butylamine or piperidine, is used to deprotonate the terminal alkyne.[5][6] The reaction is often performed in a polar solvent like ethanol or methanol.[3][5]

Experimental Protocol: Cadiot-Chodkiewicz Coupling

Materials:

- 1-(Bromoethynyl)cyclohexene
- Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
- Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
- n-Butylamine or Piperidine
- Ethanol or Methanol



- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate or Diethyl ether
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Argon or nitrogen gas supply
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the terminal alkyne (1.2 eq) in the chosen solvent (e.g., ethanol).
- Add the amine base (e.g., n-butylamine, 2.0 eq) and the copper(I) catalyst (e.g., CuBr, 0.05 eq).
- To this mixture, add a solution of **1-(bromoethynyl)cyclohexene** (1.0 eq) in the same solvent dropwise over a period of 10-15 minutes.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
- Extract the product with ethyl acetate or diethyl ether (3 x volume of the reaction mixture).



- Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel to yield the desired unsymmetrical 1,3-diyne.

Data Presentation

The following tables summarize representative quantitative data for Cadiot-Chodkiewicz coupling reactions with various bromoalkynes and terminal alkynes, which can be considered analogous to reactions with **1-(bromoethynyl)cyclohexene**.

Table 1: Cadiot-Chodkiewicz Coupling with Phenylacetylene

Bromoalkyn e Partner	Catalyst (mol%)	Base	Solvent	Time (h)	Yield (%)
1-Bromooct- 1-yne	Cul (5)	n-BuNH2	Ethanol	2	85
(Bromoethyn yl)benzene	CuBr (10)	Piperidine	Methanol	4	78
1-Bromo-3,3- dimethylbut- 1-yne	Cul (5)	n-BuNH2	Ethanol	3	92

Table 2: Cadiot-Chodkiewicz Coupling with Propargyl Alcohol

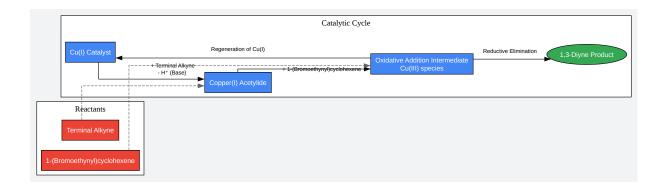


Bromoalkyn e Partner	Catalyst (mol%)	Base	Solvent	Time (h)	Yield (%)
1-Bromooct- 1-yne	Cul (5)	n-BuNH ₂	Ethanol	2.5	75
(Bromoethyn yl)benzene	CuBr (10)	Piperidine	Methanol	5	65
1-Bromo-3,3- dimethylbut- 1-yne	Cul (5)	n-BuNH₂	Ethanol	4	88

Mandatory Visualization Reaction Mechanism

The accepted mechanism for the Cadiot-Chodkiewicz coupling involves a catalytic cycle with copper(I).[2] The amine base deprotonates the terminal alkyne, which then forms a copper(I) acetylide. This species undergoes oxidative addition with the bromoalkyne, followed by reductive elimination to yield the 1,3-diyne product and regenerate the copper(I) catalyst.





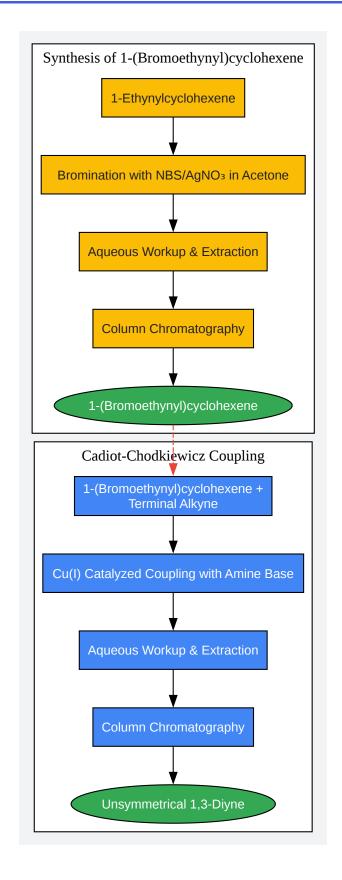
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Caption: Cadiot-Chodkiewicz Coupling Mechanism.

Experimental Workflow

The overall experimental workflow for the synthesis and subsequent coupling of **1- (bromoethynyl)cyclohexene** is a two-stage process.





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Caption: Overall Experimental Workflow.



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References

- 1. Cadiot—Chodkiewicz coupling Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Reddit The heart of the internet [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes RSC Advances (RSC Publishing) [pubs.rsc.org]
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